N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound. Finally, the cyclopropane carboxamide group is added via a cyclopropanation reaction, often using diazo compounds as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, often with palladium or platinum catalysts.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the cyclopropane carboxamide group can influence the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylcarbonyl)glycine: Shares the indole moiety but differs in the attached functional groups.
Indole-3-carboxylic acid derivatives: Similar indole structure with different substituents.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its combination of the indole, piperidine, and cyclopropane carboxamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)18(23)15-11-19-16-4-2-1-3-14(15)16/h1-4,11-13,19H,5-10H2,(H,20,22) |
InChI Key |
QIELGNGVDMLFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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